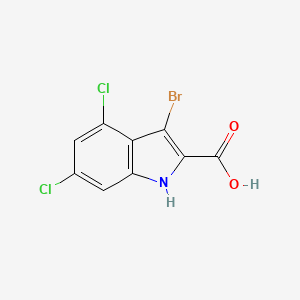

3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid

Description

3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid is a halogenated indole derivative characterized by bromo and chloro substituents at the 3-, 4-, and 6-positions of the indole ring, with a carboxylic acid group at position 2. Halogenated indoles are known for their diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

CAS No. |

400767-05-7 |

|---|---|

Molecular Formula |

C9H4BrCl2NO2 |

Molecular Weight |

308.94 g/mol |

IUPAC Name |

3-bromo-4,6-dichloro-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H4BrCl2NO2/c10-7-6-4(12)1-3(11)2-5(6)13-8(7)9(14)15/h1-2,13H,(H,14,15) |

InChI Key |

GCXGPYGPWBPTDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C2Br)C(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 3,5-Dichloroaniline is commonly used as the aromatic amine precursor for the indole ring formation.

- Ethyl 4,6-dichloro-1H-indole-2-carboxylate is a key intermediate obtained via condensation and cyclization steps.

- Bromination at the 3-position is achieved through selective electrophilic substitution or via N-bromosuccinimide (NBS) treatment.

Synthetic Procedure Summary

Reaction Conditions and Purification

- Bromination is carefully controlled to avoid over-bromination or halogen exchange.

- Hydrolysis is performed under mild alkaline conditions followed by acidification to isolate the carboxylic acid.

- Purification is typically achieved by flash chromatography using solvent systems such as petroleum ether/ethyl acetate or dichloromethane/ethyl acetate gradients.

Representative Experimental Procedure

A typical synthesis starts with 3,5-dichloroaniline undergoing diazotization and coupling to form a hydrazone intermediate. This intermediate is cyclized under acidic conditions using p-toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus to remove water, yielding ethyl 4,6-dichloro-1H-indole-2-carboxylate. The ester intermediate is subjected to bromination with N-bromosuccinimide in dimethyl sulfoxide at 60 °C overnight to selectively brominate the 3-position. The resulting ethyl ester is hydrolyzed under aqueous sodium hydroxide conditions and acidified to afford the target 3-bromo-4,6-dichloro-1H-indole-2-carboxylic acid. The product is purified by flash chromatography and characterized by LC-MS and NMR spectroscopy.

Analytical Data and Yields

| Compound | Yield (%) | Key Analytical Data | Notes |

|---|---|---|---|

| Ethyl 4,6-dichloro-1H-indole-2-carboxylate | 75-86 | LC-MS: m/z consistent with expected mass | High purity intermediate |

| 3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid | 70-90 | NMR (1H, 13C), LC-MS, IR confirming structure | Final product, isolated as solid |

Yields vary depending on reaction scale and purification efficiency but generally fall within high-yield ranges due to optimized reaction conditions.

Comparative Analysis of Preparation Approaches

Research Findings and Perspectives

- The synthetic route involving Japp-Klingemann condensation followed by Fischer indole synthesis and selective bromination has been demonstrated to produce 3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid in high purity and yield, suitable for further pharmacological studies.

- Modifications in cyclization conditions, such as using p-toluenesulfonic acid and Dean-Stark apparatus, significantly improve yields compared to earlier methods.

- The compound serves as a valuable scaffold for GPR17 receptor agonists, with synthetic analogues showing potent biological activity, highlighting the importance of reliable synthetic access.

- Analytical data including LC-MS, NMR, and IR spectroscopy confirm the structural integrity and purity of the synthesized compound, supporting reproducibility across laboratories.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized indole derivatives.

Scientific Research Applications

3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Properties and Activities of 3-Bromo-4,6-dichloro-1H-indole-2-carboxylic Acid and Analogous Compounds

Biological Activity

3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid is a compound belonging to the indole family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties. The compound's unique structure, characterized by bromine and chlorine substituents, contributes to its potential applications in medicinal chemistry.

- Molecular Formula : C9H5BrCl2NO2

- Molecular Weight : 308.944 g/mol

- Melting Point : 238–239 °C

- Solubility : Slightly soluble in dimethyl sulfoxide and methanol when heated

- Predicted pKa : Approximately 4.10

Antimicrobial Activity

Indoles, including 3-bromo-4,6-dichloro-1H-indole-2-carboxylic acid, are recognized for their antibacterial and antifungal properties . Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for further development in treating infections.

Enzyme Inhibition

Recent research has focused on the compound's role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immunotherapy. Structure-activity relationship (SAR) studies have demonstrated that modifications to the indole structure can enhance inhibitory potency. For instance, certain derivatives exhibited IC50 values in the low micromolar range against these enzymes .

Case Studies and Research Findings

- Inhibition Studies : A study synthesized various indole derivatives and evaluated their inhibitory effects on IDO1 and TDO. Among these, compounds with specific substitutions showed enhanced activity, indicating a correlation between structural modifications and biological efficacy .

- Antiviral Activity : Indole derivatives have also been investigated for their antiviral properties. For example, a related indole-2-carboxylic acid derivative was found to inhibit HIV-1 integrase effectively, suggesting that similar compounds may have antiviral potential .

Comparative Analysis with Similar Compounds

A comparative analysis of 3-bromo-4,6-dichloro-1H-indole-2-carboxylic acid with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 5-Bromo-6-chloro-1H-indole | C8H5BrClN | 0.95 |

| 4-Bromo-5-chloro-2-methylaniline | C9H9BrClN | 0.87 |

| 3-Bromo-indole-2-carboxylic acid | C9H6BrNO2 | 0.88 |

| 4-Chloroindole | C8H6ClN | 0.84 |

This table illustrates the structural similarities and potential biological implications of these compounds compared to 3-bromo-4,6-dichloro-1H-indole-2-carboxylic acid.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves sequential halogenation of the indole core. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while chlorination at the 4- and 6-positions may employ chlorinating agents like POCl₃ or SOCl₂. The carboxylic acid group is often introduced via hydrolysis of ester precursors or direct carboxylation. Key steps include regioselective protection/deprotection and purification via column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use high-resolution techniques such as:

- ¹H/¹³C NMR to confirm substituent positions and absence of byproducts.

- HPLC with UV detection (≥98% purity threshold).

- Mass spectrometry (HRMS) to verify molecular weight.

- Elemental analysis for empirical formula validation .

Q. What are the key reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The bromine and chlorine substituents enable electrophilic aromatic substitution (e.g., Suzuki coupling at the 3-position). The carboxylic acid group facilitates derivatization into amides or esters. Reactivity studies should prioritize anhydrous conditions to avoid hydrolysis of acid-sensitive groups .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for biological targets?

- Methodological Answer :

Synthesize analogs with substitutions at the 3-bromo, 4,6-dichloro, or carboxylic acid positions.

Use CoMFA (Comparative Molecular Field Analysis) to correlate electronic/steric properties with activity.

Test analogs in functional assays (e.g., calcium mobilization for GPR17 agonism) to identify pharmacophores.

Example: Modifying the carboxylic acid to esters reduced NMDA receptor antagonism in related indole derivatives .

Q. How to resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Assay standardization : Compare cell lines (e.g., recombinant vs. primary oligodendrocytes) and readouts (calcium flux vs. cAMP inhibition).

- Structural validation : Confirm batch-to-batch consistency via NMR/HPLC.

- Meta-analysis : Account for variables like enantiomeric purity or solvent effects. For instance, GV150526A (a related indole) showed varied efficacy due to assay-dependent GPR17 coupling .

Q. What computational strategies optimize target binding predictions?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) to model interactions with NMDA receptor glycine sites.

- MD simulations to assess stability of ligand-receptor complexes.

- Free-energy perturbation (FEP) to quantify substituent effects on binding affinity.

Example: CoMFA-guided optimization of (E)-3-(2-carboxyvinyl) analogs improved selectivity for glycine-site NMDA receptors .

Q. How to achieve regioselective functionalization without disrupting existing substituents?

- Methodological Answer :

- Protecting groups : Use tert-butyl esters to shield the carboxylic acid during halogenation.

- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to direct substitutions away from electron-withdrawing groups (e.g., Cl/Br).

- Cross-coupling : Suzuki-Miyaura reactions at the 3-bromo position retain chloro and carboxyl groups .

Q. What strategies improve synthetic yield in catalytic steps?

- Methodological Answer :

- Solvent optimization : Use THF or DMF for Pd-catalyzed hydrogenation (e.g., tritium labeling).

- Catalyst screening : Test Pd/C vs. Wilkinson’s catalyst for stereoselective reductions.

- Reaction monitoring : In situ FTIR or LC-MS to identify intermediates and adjust conditions.

Example: Tritiation of 3-(2-carboxyvinyl) precursors achieved 50% yield using Pd/C in THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.